4-[(2-Hydroxyethyl)thio]benzoic acid

Solid-Phase Peptide Synthesis Safety-Catch Linker Peptide Cleavage Yield

4-[(2-Hydroxyethyl)thio]benzoic acid (CAS 7184-99-8; MFCD01048822) is a para-substituted thioalkyl benzoic acid with molecular formula C₉H₁₀O₃S and a molecular weight of 198.24 g·mol⁻¹. The compound features a benzoic acid core bearing a 2-hydroxyethylsulfanyl substituent at the 4-position.

Molecular Formula C9H10O3S
Molecular Weight 198.24
CAS No. 7184-99-8
Cat. No. B2708257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-Hydroxyethyl)thio]benzoic acid
CAS7184-99-8
Molecular FormulaC9H10O3S
Molecular Weight198.24
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)SCCO
InChIInChI=1S/C9H10O3S/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,10H,5-6H2,(H,11,12)
InChIKeyNMWAITMVPVIPGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-[(2-Hydroxyethyl)thio]benzoic acid (CAS 7184-99-8) – Procurement-Relevant Identity, Class, and Core Characteristics


4-[(2-Hydroxyethyl)thio]benzoic acid (CAS 7184-99-8; MFCD01048822) is a para-substituted thioalkyl benzoic acid with molecular formula C₉H₁₀O₃S and a molecular weight of 198.24 g·mol⁻¹ . The compound features a benzoic acid core bearing a 2-hydroxyethylsulfanyl substituent at the 4-position. Commercially, it is supplied as a solid at ≥95% purity (typical vendor specification) and is stored at 2–8 °C under dry conditions . Its bifunctional architecture—a carboxylic acid at one terminus and a terminal hydroxyl group at the other—distinguishes it from simpler thioalkyl benzoic acids. This compound has two principal reported application domains: (i) as a base-labile safety-catch linker (ETB-Linker / Noki-Linker) in solid-phase peptide synthesis (SPPS), where the thioether can be oxidized to a sulfone to enable β-elimination cleavage, and (ii) as a thioalkyl benzoic acid scaffold investigated for NAALADase (GCPII) inhibition and anticancer screening [1][2].

4-[(2-Hydroxyethyl)thio]benzoic acid – Why In-Class Substitution Is Not Straightforward


Although 4-[(2-hydroxyethyl)thio]benzoic acid formally belongs to the thioalkyl benzoic acid family, substituting a close analog such as 4-mercaptobenzoic acid (CAS 1074-36-8), 4-(ethylthio)benzoic acid (CAS 13205-49-7), or the homologous 2-(4-((2-hydroxyethyl)thio)phenyl)acetic acid without re-validation risks functional failure. The terminal hydroxyl group on the thioalkyl chain is the critical differentiator: it provides a nucleophilic anchoring point for ester bond formation with the C-terminal amino acid during SPPS resin loading, a capability absent in 4-mercaptobenzoic acid (which presents a free thiol, prone to oxidative dimerization) and 4-(ethylthio)benzoic acid (which lacks a hydroxyl handle altogether) [1][2]. Furthermore, the safety-catch mechanism—oxidation of the thioether to sulfone followed by β-elimination cleavage—is exquisitely sensitive to the ethylene spacer length between sulfur and the ester oxygen; the paper that developed this linker explicitly compared two versions (benzoic acid vs. phenylacetic acid scaffold) and found that while both performed similarly, the benzoic acid variant was prioritized solely because its precursor was more affordable, not because they are interchangeable in practice [1]. Simply put, a procurement decision to substitute with a close analog without confirming orthogonal stability (Boc + Fmoc), oxidation kinetics, and cleavage efficiency under the intended deprotection conditions would require full re-optimization.

4-[(2-Hydroxyethyl)thio]benzoic acid – Head-to-Head and Cross-Study Quantitative Differentiation Evidence


SPPS Cleavage Yield: ETB Linker vs. Standard Basic Amine Conditions – Quantitative Head-to-Head Cleavage Efficiency Data

In the original 2025 publication establishing 4-[(2-hydroxyethyl)thio]benzoic acid as the ETB safety-catch linker, the oxidized (sulfone) form was evaluated for peptide cleavage efficiency under systematic basic conditions using the model peptide Ac-Y(tBu)GGFL-OH [1]. At room temperature with 100% diethylamine (DEA) for 20 minutes, the cleavage yield reached 95.1%; at 80% DEA in DCM, 93.5%; and even at 50% DEA in DCM, 91.6% yield was maintained [1]. When evaluated with other secondary amines for 30 minutes at room temperature, 10% piperidine in DCM achieved 96% cleavage (only 4% uncleaved), 10% 4-methylpiperidine in DMF achieved 93% cleavage (7% uncleaved), while 60% morpholine in DMF gave only 47% cleavage (53% uncleaved) [1]. This positions 100% DEA and 10% piperidine as near-quantitative cleavage reagents for this linker. By comparison, the conventional Wang linker (p-alkoxybenzyl alcohol) requires 50–95% trifluoroacetic acid (TFA) for cleavage and does not offer a base-labile alternative pathway . No other thioalkyl benzoic acid linker has reported cleavage yields comparable to 95%+ under purely basic, TFA-free conditions.

Solid-Phase Peptide Synthesis Safety-Catch Linker Peptide Cleavage Yield

Linker Synthesis Efficiency: 90% Overall Yield from Inexpensive 4-Mercaptobenzoic Acid

The ETB linker is prepared from commercially available 4-mercaptobenzoic acid via a straightforward two-step alkylation–hydrolysis sequence, achieving a 90% overall isolated yield [1]. In the published procedure, methyl 4-mercaptobenzoate is obtained in 96% yield, followed by alkylation with 2-chloroethanol to give methyl 4-((2-hydroxyethyl)thio)benzoate in 91% yield, and final saponification to the target acid in 90% yield [1]. This high-yielding, scalable route contrasts with many custom linkers that require multistep protection–deprotection sequences. The authors explicitly noted that the benzoic acid scaffold (compound 1) was selected over the phenylacetic acid homolog (compound 2) purely because the starting 4-mercaptobenzoic acid is 'much more affordable' [1], establishing a direct cost-driven procurement rationale.

Linker Synthesis Process Chemistry Cost-Efficiency

Orthogonal Stability Profile: Dual Boc/Fmoc Compatibility vs. Standard Monomode Linkers

A defining feature of the ETB linker in its reduced (thioether) state is its stability to both strong acids (TFA) and strong bases (piperidine, DEA) [1]. This property enables the simultaneous or sequential use of Boc (acid-labile) and Fmoc (base-labile) protecting strategies on the same construct without premature linker cleavage—a capability not offered by standard Wang linkers (cleaved by TFA) or Rink Amide linkers (cleaved by TFA). In the published study, the ETB linker was shown to withstand iterative Fmoc deprotection with 20% piperidine and side-chain tBu deprotection with TFA, with cleavage only triggered after deliberate oxidation of the thioether to sulfone [1]. This 'safety-catch' orthogonality is a class-level advantage shared with few other linkers (e.g., SCAL linker), but the ETB variant's simple structure and base-labile final cleavage mode are distinguishing features within this niche category [2].

Orthogonal Protecting Groups Boc Chemistry Fmoc Chemistry Safety-Catch

Cytotoxic Activity in Ehrlich Ascites Carcinoma Model – Qualitative Anticancer Screening Evidence

4-[(2-Hydroxyethyl)thio]benzoic acid has been evaluated in the Ehrlich ascites carcinoma (EAC) murine model, where it demonstrated cytotoxic activity accompanied by induction of nuclear fragmentation, modulation of caspase activity, and alterations in pro- and anti-apoptotic protein levels in treated EAC cells [1]. Notably, the compound showed no cytotoxicity toward macrophages in vivo in EAC-bearing mice or toward normal human lymphocytes in vitro, suggesting a degree of tumor-selectivity [1]. However, dose-response data (IC₅₀ values), comparator compound data, and mechanistic target identification are not available in the public source. Cardiotoxicity was observed on guinea pig auricle, indicating a potential safety liability [1]. In the absence of quantitative head-to-head data against a defined standard-of-care comparator, this evidence is classified as supporting only.

Anticancer Activity Ehrlich Ascites Carcinoma Apoptosis

Environmental and Process Safety Advantage: Eliminating TFA from SPPS Workflows

Trifluoroacetic acid (TFA) is classified as a per- and polyfluoroalkyl substance (PFAS), a category of compounds facing increasing regulatory scrutiny worldwide. The ETB linker enables complete elimination of TFA from the final resin cleavage step by substituting it with secondary amines such as DEA or piperidine [1][2]. In the published protocol, after TFA-mediated side-chain deprotection (if still required), residual TFA is washed away (e.g., with 5% DIPEA in DCM) while the peptide remains covalently attached to the resin via the oxidized linker; subsequent base treatment releases the peptide into a TFA-free solution [1]. This is a direct operational advantage over the Wang linker, which requires concentrated TFA for cleavage and inevitably leaves TFA counter-ions in the crude product . Quantitatively, the reduction in TFA usage per synthesis cycle can approach 100% for the cleavage step when Fmoc-only protection strategies are employed, and a significant fraction when hybrid Boc/Fmoc strategies are used.

Green Chemistry PFAS Elimination TFA-Free SPPS

Patent-Scaffold Coverage: Thioalkyl Benzoic Acid NAALADase Inhibitor Class – Prior Art Positioning

The compound falls within the generic Markush structure of U.S. Patent Application 20040198824 (Guilford Pharmaceuticals / Eisai), which claims thioalkyl benzoic acid derivatives as NAALADase (GCPII/PSMA) inhibitors for neurological, oncological, and ophthalmic indications [1]. While the specific compound 4-[(2-hydroxyethyl)thio]benzoic acid is not individually exemplified with IC₅₀ data in the patent, its core scaffold—benzoic acid with a para-thioalkyl substituent—is central to the invention. The most potent compounds in this patent family achieved single-digit nanomolar IC₅₀ values, including 3-(2-carboxy-5-mercaptopentyl)benzoic acid (6c, IC₅₀ = 15 nM), which was reported as 6-fold more potent than the reference inhibitor 2-MPPA [2]. The 2-hydroxyethylthio substituent on the target compound provides a synthetic handle (terminal –OH) for further derivatization into esters, carbamates, or ethers—a functional diversification point not available on simple alkylthio analogs such as 4-(ethylthio)benzoic acid [1].

NAALADase GCPII Inhibition Patent Landscape Thioalkyl Benzoic Acid

4-[(2-Hydroxyethyl)thio]benzoic acid – High-Confidence Application Scenarios Supported by Quantitative Evidence


TFA-Free Solid-Phase Peptide Synthesis Using the ETB Safety-Catch Linker

This is the highest-confidence application, directly supported by the 2025 Noki et al. study. The compound is anchored to an aminomethyl resin via its carboxylic acid using DIC/HOBt, and the C-terminal amino acid is esterified to the terminal hydroxyl [1]. Peptide elongation proceeds under standard Fmoc/tBu SPPS conditions. After chain assembly, the thioether is oxidized to sulfone with m-CPBA (3 eq., DCM, 10 min), and the peptide is cleaved using 100% DEA (20 min, rt) with 95.1% yield, or 10% piperidine (30 min, rt) with 96% yield [1]. The crude peptide is obtained TFA-free after precipitation, which is especially valuable for acid-sensitive peptides (e.g., glycopeptides, phosphopeptides) and for peptides destined for therapeutic or cosmetic use where residual TFA is a regulatory concern [2]. This scenario is ready for adoption by peptide synthesis laboratories and CROs seeking greener, higher-purity cleavage workflows.

Medicinal Chemistry Building Block for NAALADase/GCPII Inhibitor SAR Exploration

The compound serves as a versatile entry point for synthesizing focused libraries of thioalkyl benzoic acid derivatives targeting NAALADase (GCPII/PSMA), a validated target in oncology (prostate cancer imaging and therapy), neurology (glutamate excitotoxicity), and ophthalmology (retinal disorders) [1]. The terminal hydroxyl group allows O-acylation, O-alkylation, or O-sulfonylation, enabling exploration of structure-activity relationships (SAR) beyond what is possible with simple 4-(alkylthio)benzoic acids. While no direct IC₅₀ value is publicly available for this specific compound, related thioalkyl benzoic acids in the Guilford patent family achieved nanomolar potency (IC₅₀ = 15 nM for the most potent member) [2]. Procurement for medicinal chemistry is warranted based on scaffold precedent and synthetic tractability, with the understanding that de novo biological evaluation will be required.

Anticancer Screening in Murine Ascites Models – Phenotypic Hit Follow-Up

The compound has demonstrated qualitative anticancer activity in the Ehrlich ascites carcinoma (EAC) mouse model, with evidence of apoptosis induction (nuclear fragmentation, caspase modulation) and a favorable selectivity profile (no cytotoxicity toward macrophages or normal human lymphocytes) [1]. This positions it as a potential phenotypic screening hit for follow-up in transplantable murine tumor models. However, users should note three critical limitations: (i) quantitative IC₅₀ data are not publicly available, (ii) no head-to-head comparison against a standard chemotherapeutic agent (e.g., doxorubicin, cisplatin) has been reported, and (iii) cardiotoxicity observed on guinea pig auricle warrants caution and dedicated cardiac safety profiling [1]. Procurement for this application is best suited to academic groups conducting exploratory anticancer phenotypic screening with access to in vivo efficacy and toxicology infrastructure.

Green Process Chemistry – PFAS-Compliant Peptide Manufacturing

As regulatory pressure on PFAS compounds intensifies globally (EU REACH restriction proposal, U.S. EPA PFAS Strategic Roadmap), peptide manufacturers face growing pressure to reduce or eliminate TFA from production workflows. The ETB linker provides a drop-in solution: by shifting the final cleavage step from acidolysis (TFA) to base-catalyzed β-elimination (DEA or piperidine), the linker eliminates TFA from the cleavage step entirely [1][2]. This not only reduces hazardous waste generation but also eliminates TFA counter-ion contamination in the final peptide product—a particular advantage for peptides intended as active pharmaceutical ingredients (APIs), cosmetic peptides, or food-grade peptide ingredients, where residual TFA limits are stringent (typically <0.1% w/w per ICH Q3C guidelines) [2]. The economic case is strengthened by the linker's 90% synthesis yield from inexpensive starting materials, making it competitive with established TFA-dependent linkers on a total cost-per-gram-of-peptide basis [1].

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